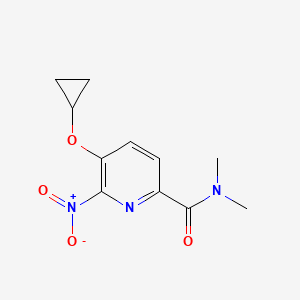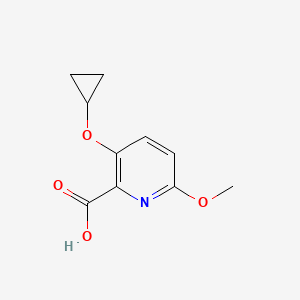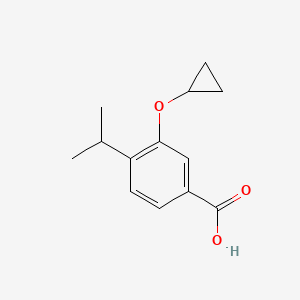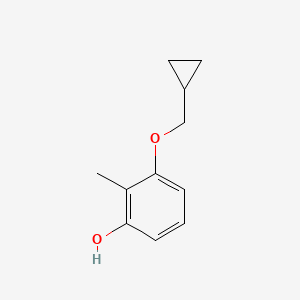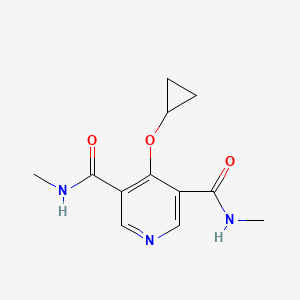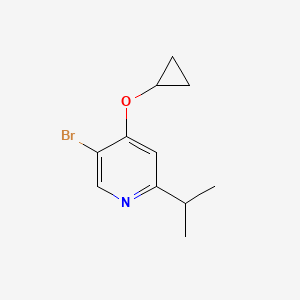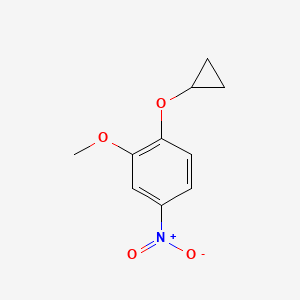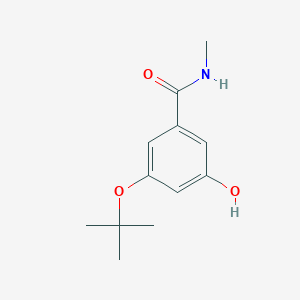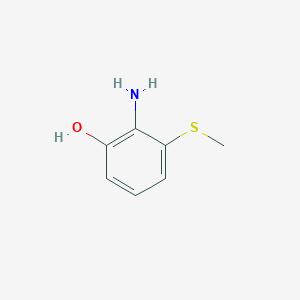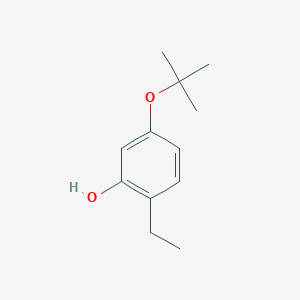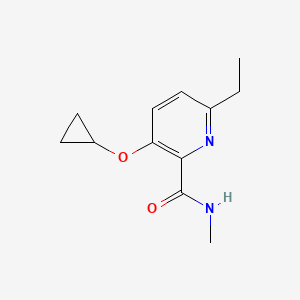![molecular formula C8H8ClNO2 B14836595 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-hydroxypyridine, followed by the introduction of an ethanone group. The reaction conditions typically include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. Industrial production methods may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to changes in enzyme activity, gene expression, and cellular function. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:
2-Chloromethyl-4-hydroxypyridine: Similar structure but with the chloromethyl group at a different position.
4-Hydroxy-3-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloromethyl-2-hydroxypyridine: Another positional isomer with distinct chemical properties
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
3-acetyl-5-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-10-3-6(2-9)8(7)12/h3-4H,2H2,1H3,(H,10,12) |
InChI-Schlüssel |
AMADFBLIWUKMEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC=C(C1=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


